molecular formula C13H17BN2O6 B12968973 (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid

Cat. No.: B12968973
M. Wt: 308.10 g/mol
InChI Key: KURUXOKZCBMESO-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protecting group, and a nitroindoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Boc Protection: The protection of the indoline nitrogen with a tert-butoxycarbonyl group.

    Boronic Acid Formation:

Each step requires specific reaction conditions, such as the use of nitrating agents for nitration, Boc anhydride for Boc protection, and boron reagents like boronic acid or boronate esters for boronic acid formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Substitution reactions involving the boronic acid group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides.

    Substitution: Reagents like halides or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the nitro group can produce amines.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-indole-2-boronic acid: Similar structure with an indole moiety instead of indoline.

    N-Boc-pyrrole-2-boronic acid: Contains a pyrrole ring instead of indoline.

    N-Boc-pyrrolidine-2-boronic acid: Features a pyrrolidine ring.

Uniqueness

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the indoline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Biological Activity

(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its boronic acid functional group, which plays a critical role in its interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C₁₅H₁₈BNO₆
  • Molecular Weight : 319.12 g/mol
  • CAS Number : 1217500-60-1

Boronic acids are known for their ability to form reversible covalent bonds with diols, which can lead to the inhibition of various enzymes. The specific mechanism of action for this compound involves the inhibition of proteases and other enzymes critical in cancer cell proliferation and survival.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating potent cytotoxicity.

Cell LineIC₅₀ Value (µg/mL)Mechanism
MCF-718.76 ± 0.62Apoptosis induction
A54915.30 ± 0.45Cell cycle arrest

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, including:

  • Acetylcholinesterase : Moderate inhibition with an IC₅₀ of 115.63 ± 1.16 µg/mL.
  • Butyrylcholinesterase : High inhibition with an IC₅₀ of 3.12 ± 0.04 µg/mL.
  • Urease : Significant inhibitory activity with an IC₅₀ of 1.10 ± 0.06 µg/mL.

These activities suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders where cholinesterase inhibition is beneficial.

3. Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH and CUPRAC assays, demonstrating strong free radical scavenging capabilities:

  • DPPH IC₅₀ : 0.14 ± 0.01 µg/mL
  • CUPRAC A₀.5 : 1.73 ± 0.16 µg/mL

Case Studies

A notable study published in MDPI highlighted the synthesis and biological evaluation of various boronic acid derivatives, including this compound, which showed enhanced activity against autotaxin, a target implicated in cancer metastasis . Another study indicated that boronic acids could be effective against resistant bacterial strains due to their ability to inhibit β-lactamases .

Properties

Molecular Formula

C13H17BN2O6

Molecular Weight

308.10 g/mol

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-7-nitro-2,3-dihydroindol-5-yl]boronic acid

InChI

InChI=1S/C13H17BN2O6/c1-13(2,3)22-12(17)15-5-4-8-6-9(14(18)19)7-10(11(8)15)16(20)21/h6-7,18-19H,4-5H2,1-3H3

InChI Key

KURUXOKZCBMESO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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